Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12(18)11-5-4-6-15-11/h11,15H,4-10H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWOCYONAOKDIN-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl group, followed by the introduction of the pyrrolidine-2-carbonyl group. One common method involves the use of tert-butyl chloroformate as a protecting agent for the piperazine ring. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring, which is a common structural motif in various pharmacologically active compounds. Its chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 252.31 g/mol
- SMILES Notation : O=C(N1CCN(CC1)C(=O)C1CCCN1)OC(C)(C)C
The piperazine moiety contributes to the compound's biological activity through its ability to interact with various receptors in the body.
Pharmaceutical Development
Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known drugs. It acts on several biological targets, including:
- CCR2b Receptor Antagonism : Research indicates that derivatives of this compound can inhibit the CCR2b receptor, which is implicated in inflammatory processes. This makes it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
Antimicrobial Activity
Studies have shown that compounds featuring similar structural characteristics exhibit antimicrobial properties. The presence of the piperazine ring allows for interactions with bacterial cell membranes, enhancing their efficacy against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
Central Nervous System (CNS) Disorders
Given the compound's ability to cross the blood-brain barrier, it is being explored for potential applications in treating CNS disorders such as anxiety and depression. The modulation of neurotransmitter systems through piperazine derivatives has been linked to anxiolytic effects .
Case Study 1: CCR2b Antagonism
A study published in the European Patent Office highlights the effectiveness of this compound as a CCR2b antagonist. The findings suggest that this compound can reduce inflammation markers in animal models, indicating its potential for therapeutic use in chronic inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
Research conducted by Topalis et al. (2011) demonstrated that similar piperazine derivatives exhibited significant antibacterial activity against various strains, suggesting that this compound could be developed into a novel antibiotic agent .
Data Table: Comparative Analysis of Piperazine Derivatives
| Compound Name | Biological Activity | Target Receptor | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | CCR2b | EP2727913A1 |
| Similar piperazine derivative A | Antimicrobial | Bacterial membranes | Topalis et al., 2011 |
| Similar piperazine derivative B | Anxiolytic effects | CNS neurotransmitters | Patel et al., 2011 |
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine and piperazine rings can interact with enzymes and receptors, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Functional Group Impact
Pyrrolidine vs. Oxazolidinone Derivatives
- Target Compound : The (2R)-pyrrolidine-2-carbonyl group introduces a rigid, five-membered ring with a secondary amide, enabling hydrogen bonding and conformational restriction.
- Analog 1a/1b (Oxazolidinone Derivatives): These analogs (e.g., tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate) replace pyrrolidine with a 2-oxooxazolidin-3-yl group. While oxazolidinones enhance metabolic stability in some contexts, these analogs degrade in simulated gastric fluid, suggesting lower bioavailability compared to the target compound .
Pyridinyl and Heteroaromatic Substituents
- Analog 3r (Ferrocenyl-Pyridinyl) : Tert-butyl 4-(5-(1-ferrocenylethyl)pyridin-2-yl)piperazine-1-carboxylate incorporates a redox-active ferrocene group, enabling applications in catalysis or electrochemical sensing, unlike the target compound’s purely organic framework .
- Analog 2l (Triazolyl-Phenyl) : The triazole ring in tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate facilitates click chemistry, offering modularity for bioconjugation, a feature absent in the target compound .
Carbazole and Bulky Aromatic Groups
- WK-26 (Carbazole Derivative) : This analog (e.g., tert-butyl 4-(3-((1-(3,6-difluorocarbazol-9-yl)-3-(3-fluorocarbazol-9-yl)propan-2-yl)oxy)-2-hydroxypropyl)-2-(hydroxymethyl)piperazine-1-carboxylate) replaces pyrrolidine with carbazole, enhancing π-π stacking interactions for DNA methyltransferase (DNMT) inhibition but increasing molecular weight and reducing solubility .
Stereochemical and Electronic Properties
- Chirality : The target compound’s (2R)-pyrrolidine configuration contrasts with analogs like 4h (tert-butyl 4-(4-((1R,2R)-1-hydroxy-1-phenylpropan-2-yl)phenyl)piperazine-1-carboxylate), which exhibits dual stereocenters. Such differences influence target binding; for example, 4h achieves 98% enantiomeric excess in catalytic applications, highlighting the role of stereochemistry in activity .
- Electron-Withdrawing Groups : Fluorine-substituted analogs (e.g., tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate) leverage fluorine’s electronegativity to enhance metabolic stability and blood-brain barrier penetration, whereas the target compound’s pyrrolidine may prioritize hydrogen-bonding interactions .
Stability and Pharmacokinetics
- Gastric Fluid Stability: Unlike oxazolidinone analogs (1a/1b), the target compound’s pyrrolidine group likely resists degradation in acidic environments, though direct stability data is lacking .
- Metabolic Resistance : Oxadiazole-containing analogs (e.g., tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate) exhibit enhanced resistance to enzymatic cleavage compared to the target’s secondary amide .
Biological Activity
Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate is a compound of significant interest in pharmaceutical chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a piperazine ring substituted with a tert-butyl group and a pyrrolidine-2-carbonyl moiety. Its molecular formula is with a molecular weight of 283.37 g/mol . The structural versatility of this compound allows for modifications that can enhance its biological activity, making it a valuable candidate in drug design.
Pharmacological Potential
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the realm of drug design. Compounds with similar piperazine scaffolds have been explored for their roles as kinase inhibitors, suggesting that this compound may also interact with key biological targets to exert therapeutic effects .
Key Areas of Interest:
- Kinase Inhibition: Given the structural similarities to known kinase inhibitors, this compound may have potential applications in cancer therapy.
- Neurological Disorders: Its ability to form derivatives could lead to new treatments for various neurological conditions.
Understanding the interaction mechanisms of this compound is crucial for elucidating its biological effects. Interaction studies often focus on:
- Binding affinity to specific receptors or enzymes.
- Structural modifications that alter pharmacokinetic properties.
Research indicates that variations in substituents significantly affect interaction profiles, emphasizing the need for detailed studies on this compound's interactions .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzyl 4-[(3S)-5-{[(tert-butoxy)carbonyl]amino}pent-1-en-3-yl]piperazine-1-carboxylate | Piperazine ring, benzyl group | Potential kinase inhibitor | Incorporates a benzene ring enhancing lipophilicity |
| Tert-butyl N-[3-(tert-butyldiphenylsilyl)aminopent-4-enoyl]carbamate | Piperazine derivative with silyl group | Anticancer properties reported | Silyl group influences solubility and stability |
| Tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | Simple piperazine structure with cyanomethyl group | Limited data on biological activity | Cyanomethyl group provides unique reactivity |
This table illustrates the structural diversity within this class of compounds and highlights the unique characteristics of this compound that may contribute to its distinctive biological profile .
Case Studies and Research Findings
Several studies have investigated related compounds and their biological activities, providing insights into potential applications for this compound:
- Kinase Inhibition Studies : Research has shown that piperazine derivatives can act as effective kinase inhibitors, which are critical in cancer treatment. The structural components of this compound could allow it to interact similarly with kinases .
- Antibacterial Activity : Compounds structurally related to pyrrolidine derivatives have demonstrated antibacterial properties against various pathogens, suggesting that this compound might also exhibit such activity .
- Potential in Neurological Disorders : Given the increasing interest in piperazine derivatives for treating neurological conditions, this compound may serve as a lead structure for developing novel therapies targeting these disorders .
Q & A
Q. How can the synthesis of Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate be optimized for high yield and purity?
- Methodological Answer : Optimization involves selecting coupling agents (e.g., DCC or EDC) to facilitate amide bond formation between the pyrrolidine and piperazine moieties . Reaction conditions, such as inert atmospheres (N₂/Ar) to prevent oxidation, and solvent choice (e.g., dichloromethane or THF), significantly impact yield . Temperature control (0–25°C) minimizes side reactions during Boc protection/deprotection steps . Purification via automated flash chromatography (5–15% EtOAc/CH₂Cl₂ gradients) or HPLC ensures ≥95% purity .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, piperazine/pyrrolidine splitting patterns) and confirms stereochemistry .
- IR : Validates carbonyl groups (Boc C=O at ~1680–1720 cm⁻¹, amide C=O at ~1640–1680 cm⁻¹) .
- Mass Spectrometry (HRMS/LCMS) : Confirms molecular weight (e.g., [M+H]+ peaks) and detects impurities .
Q. How do reaction conditions influence enantiomeric purity during synthesis?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., CuH/Pd synergism) enforce (2R)-pyrrolidine configuration . Monitoring via chiral HPLC (e.g., 98% ee achieved with Ph-BPE ligands) resolves enantiomers . Polarimetry or circular dichroism (CD) further quantifies optical activity .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data vs. computational modeling for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELX refinement) provides definitive bond lengths/angles . Discrepancies with DFT models (e.g., torsional strain in the pyrrolidine ring) are addressed by adjusting force fields or using hybrid functional calculations (B3LYP/6-31G*) . Validation via Hirshfeld surface analysis ensures experimental-computational alignment .
Q. How does the compound interact with biological targets, and what assays validate its mechanism?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) or ITC quantify affinity for receptors (e.g., GPCRs, kinases) .
- Enzymatic Assays : Monitor inhibition kinetics (e.g., IC₅₀ determination via fluorogenic substrates) .
- Cellular Uptake : Radiolabeling (³H/¹⁴C) or confocal microscopy with fluorescent derivatives tracks intracellular localization .
Q. What synthetic routes enable scalable production without compromising stereochemical fidelity?
- Methodological Answer : Continuous flow reactors enhance reproducibility for Boc protection and coupling steps . Catalytic systems (e.g., Pd/Xantphos for Suzuki-Miyaura cross-coupling) improve turnover and reduce metal leaching . Process analytical technology (PAT) tools (e.g., in-line FTIR) monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
